benzyl({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
Benzyl({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine is an organic compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with 2-Methylpropyl Group: The pyrazole ring is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Benzyl Group: The final step involves the reaction of the substituted pyrazole with benzyl chloride in the presence of a base like sodium hydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The benzyl group can be substituted with various nucleophiles under appropriate conditions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a base.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of benzyl({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can facilitate binding to hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Lacks the pyrazole ring and 2-methylpropyl group.
1-Benzyl-3-methylpyrazole: Similar structure but without the 2-methylpropyl group.
2-Methylpropylbenzylamine: Lacks the pyrazole ring.
Uniqueness
Benzyl({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine is unique due to the presence of both the pyrazole ring and the 2-methylpropyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Properties
Molecular Formula |
C15H21N3 |
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Molecular Weight |
243.35 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)pyrazol-3-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C15H21N3/c1-13(2)12-18-9-8-15(17-18)11-16-10-14-6-4-3-5-7-14/h3-9,13,16H,10-12H2,1-2H3 |
InChI Key |
NAYHDTSFQNOVIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=N1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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